1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione
Overview
Description
“1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione” is a complex organic compound. It contains a methoxybenzyl group, which is a benzyl group with a methoxy substituent at the para position, and an indoline-2,3-dione group, which is a type of heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains an indoline ring, which is a type of heterocyclic compound consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring. The “2,3-dione” indicates the presence of two carbonyl groups at the 2nd and 3rd positions of the indoline ring. The “1-(4-Methoxybenzyl)” suggests a methoxybenzyl group attached at the 1st position of the indoline ring .
Scientific Research Applications
Crystal Structure and Polymorphism
- N-(4-Methoxybenzyl)phthalimide : Research has identified a triclinic polymorph of this compound, demonstrating its polymorphic nature. The compound was synthesized through the reaction of potassium phthalimide and 4-methoxybenzyl chloride, highlighting its potential in crystallography and materials science (Takahashi, 2012).
Molecular Interactions and Framework Formation
- 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione : This study reveals the molecular interactions and framework formation abilities of the compound. It shows the link between 4-methoxybenzene and 5-chloroindoline-2,3-dione, forming a three-dimensional framework through weak intermolecular interactions (Wu, Zheng, Cao, & Xiao, 2011).
Molecular Conformation and Intermolecular Bonds
- N‐(4‐Methoxybenzyl)phthalimide : This paper discusses the formation of infinite ribbons through intermolecular bonds, indicating the compound's significance in studying molecular conformations and supramolecular chemistry (Warzecha, Lex, & Griesbeck, 2006).
Biodegradable Polymer Research
- Biodegradable Polyesteramides : This research involves the preparation of morpholine-2,5-dione derivatives with p-methoxy-protected thiol groups, emphasizing its use in creating biodegradable polymers with functional groups (Veld, Dijkstra, & Feijen, 1992).
Antimicrobial and Antiviral Applications
Organotin(IV)-Schiff Base Complexes : A study involving the antimicrobial activity of complexes with 1-(4-methoxybenzyl)indoline-2,3-dione derivatives highlights its potential in antimicrobial and antiviral research (Prasad, Kumar, Prasad, & Revanasiddappa, 2010).
Anti-HIV Activity : Compounds derived from 1-(4-methoxybenzyl)indoline-2,3-dione have been evaluated for anti-HIV activity, showcasing their potential in developing antiviral therapies (Hamdy et al., 2015).
Chemical Synthesis and Medicinal Chemistry
- Synthesis of Codeine and Morphine Derivatives : Research has explored the synthesis ofmorphine and codeine derivatives using 1-(4-methoxybenzyl)-5-methylindoline-2,3-dione. This underscores its significance in the synthesis of complex organic compounds and pharmaceuticals (Lie, Maat, & Beyerman, 2010).
Heterocyclic Chemistry
- Isocoumarin and Isoquinoline Derivatives : Studies involving the synthesis of novel isoquinoline-1,3-dione derivatives using 1-(4-methoxybenzyl)-5-methylindoline-2,3-dione demonstrate its application in creating diverse heterocyclic compounds (Mahmoud, El-Shahawi, & Farahat, 2008).
Future Directions
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5-methylindole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-3-8-15-14(9-11)16(19)17(20)18(15)10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVSKXULWVLTOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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